N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-4-(hexyloxy)benzamide is a chemical compound used for proteomics research . It has a molecular formula of C20H26N2O3 and a molecular weight of 342.44 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 342.44 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Neurological Applications : Benzamide derivatives have been explored for their potential in neurology, particularly in relation to serotonin receptors. For example, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, showing significant receptor density decreases in affected individuals (Kepe et al., 2006).
Antimicrobial and Antioxidant Properties : Some benzamide compounds, derived from endophytic Streptomyces, exhibit antimicrobial and antioxidant activities. This suggests potential applications in combating microbial infections and oxidative stress (Yang et al., 2015).
Cancer Research : Benzamide derivatives have been investigated for their anticancer properties, particularly as histone deacetylase inhibitors. Such compounds have shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting potential therapeutic applications in oncology (Lee et al., 2018).
Pharmacological Activities : Studies on benzamide derivatives have also revealed their pharmacological activities, including their use as serotonin 4 receptor agonists, which could have implications in gastrointestinal motility disorders (Sonda et al., 2004).
Synthetic Chemistry Applications : Benzamide compounds have been utilized in synthetic chemistry for the development of new molecules with potential biological activities, highlighting their role as key intermediates in medicinal chemistry (Abu-Hashem et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-hexoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-4-5-6-13-25-17-10-7-15(8-11-17)20(23)22-18-14-16(21)9-12-19(18)24-2/h7-12,14H,3-6,13,21H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMDKAJMQOGJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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